molecular formula C22H15Cl3N2O3 B4964149 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B4964149
M. Wt: 461.7 g/mol
InChI Key: CDEJULXCQXBHDR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux conditions . The resulting benzoxazole intermediate is then coupled with 2-(2,4,5-trichlorophenoxy)acetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, leading to cell cycle arrest and apoptosis . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide stands out due to its unique combination of a benzoxazole ring and a trichlorophenoxyacetamide moiety, which imparts distinct biological activities and chemical reactivity. Its ability to act as both an anticancer and antimicrobial agent makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2O3/c1-12-13(22-27-18-6-2-3-8-19(18)30-22)5-4-7-17(12)26-21(28)11-29-20-10-15(24)14(23)9-16(20)25/h2-10H,11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEJULXCQXBHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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